Aqueous Solubility: Morpholinopyridine Motif Demonstrates a Decisive Improvement Over a Methoxypiperidine Analog
In a lead optimization program for Parkinson's disease, the compound incorporating the 6-(morpholin-4-yl)-2-pyridyl motif (compound 16a) demonstrated a marked improvement in aqueous solubility compared to its direct structural analog bearing a 6-(4-methoxypiperidin-1-yl)-2-pyridyl group (compound 16j). While the exact values are not disclosed, the publication explicitly describes compound 16j as 'sparingly soluble' in stark contrast to the improved profile of 16a. This solubility gain was key to achieving oral efficacy in a rat haloperidol-induced catalepsy (HIC) model [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Compound 16a (containing 6-(morpholin-4-yl)-2-pyridyl motif): Qualitatively improved solubility. |
| Comparator Or Baseline | Compound 16j (containing 6-(4-methoxypiperidin-1-yl)-2-pyridyl motif): Described as 'sparingly soluble'. |
| Quantified Difference | Qualitative improvement (from 'sparingly soluble' to profile enabling oral efficacy). |
| Conditions | J. Med. Chem. 2008 lead optimization context; solubility in relevant assay media. |
Why This Matters
For procurement, this evidence indicates that building blocks containing the morpholinopyridine moiety offer a pre-validated path to solving solubility crises, a primary cause of attrition in drug development, which a 'sparingly soluble' piperidine bioisostere cannot provide.
- [1] Zhang, X.; Tellew, J.E.; Luo, Z.; Moorjani, M.; Lin, E.; Lanier, M.C.; Chen, Y.; Williams, J.P.; Saunders, J.; Lechner, S.M.; et al. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease. J. Med. Chem. 2008, 51 (22), 7099–7110. View Source
